(6-Chloropyridin-2-yl)magnesium bromide

Pyridine functionalization Sequential coupling Orthogonal reactivity

(6-Chloropyridin-2-yl)magnesium bromide is a heteroaryl Grignard reagent distinguished by two operationally orthogonal reactive centers: a nucleophilic carbon–magnesium bond at the pyridine C2 position and an electrophilic chlorine substituent at C6. Commercially supplied as a standardized 0.25 M solution in 2-methyltetrahydrofuran (2‑MeTHF) , the reagent is structurally pre‑positioned for sequential C2‑then‑C6 or C6‑then‑C2 bond constructions without intermediate protecting‑group manipulations—a design that fundamentally differentiates it from monofunctional pyridyl organometallics.

Molecular Formula C5H3BrClMgN
Molecular Weight 216.74 g/mol
Cat. No. B14892185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloropyridin-2-yl)magnesium bromide
Molecular FormulaC5H3BrClMgN
Molecular Weight216.74 g/mol
Structural Identifiers
SMILESC1=C[C-]=NC(=C1)Cl.[Mg+2].[Br-]
InChIInChI=1S/C5H3ClN.BrH.Mg/c6-5-3-1-2-4-7-5;;/h1-3H;1H;/q-1;;+2/p-1
InChIKeyZMPGBHGUJFNNDP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Chloropyridin-2-yl)magnesium Bromide: A Dual-Handle Heteroaryl Grignard Reagent for Orthogonal Pyridine Functionalization


(6-Chloropyridin-2-yl)magnesium bromide is a heteroaryl Grignard reagent distinguished by two operationally orthogonal reactive centers: a nucleophilic carbon–magnesium bond at the pyridine C2 position and an electrophilic chlorine substituent at C6. Commercially supplied as a standardized 0.25 M solution in 2-methyltetrahydrofuran (2‑MeTHF) , the reagent is structurally pre‑positioned for sequential C2‑then‑C6 or C6‑then‑C2 bond constructions without intermediate protecting‑group manipulations—a design that fundamentally differentiates it from monofunctional pyridyl organometallics [1].

Why (6-Chloropyridin-2-yl)magnesium Bromide Cannot Be Freely Replaced by Other Pyridylorganometallics


The compound embeds two chemically orthogonal handles—nucleophilic C2‑Mg and electrophilic C6‑Cl—within a single pyridine ring. Simpler pyridyl Grignard reagents (e.g., 2‑pyridylmagnesium bromide) lack the chlorine handle and therefore cannot support sequential functionalization . Replacement with 6‑chloropyridin-2‑ylzinc bromide (Negishi‑type) forces altered catalyst and solvent systems, typically delivering lower yields in carbonyl‑forming cross‑electrophile couplings [1]. Substituting the magnesium center with lithium (e.g., 6‑chloropyridin-2‑yllithium) sacrifices functional‑group tolerance toward esters, nitriles, and chlorides, severely narrowing the accessible chemical space [2]. Each alternative therefore eliminates at least one essential capability—sequential orthogonality, optimized coupling yield, or functional‑group breadth—making direct interchange scientifically unjustified.

Quantitative Differentiation of (6-Chloropyridin-2-yl)magnesium Bromide from Closest Analogs: A Head‑to‑Head Evidence Summary


Dual Orthogonal Reactive Centers versus Monofunctional 2‑Pyridylmagnesium Bromide: Doubled Synthetic Handles

(6‑Chloropyridin‑2‑yl)magnesium bromide contains two chemically orthogonal reactive centers: a nucleophilic C–Mg bond at C2 and an electrophilic C–Cl bond at C6 . This duality enables consecutive chemoselective transformations (e.g., Grignard addition then Suzuki cross‑coupling) without intermediate protecting‑group manipulations [1]. In stark contrast, 2‑pyridylmagnesium bromide (CAS 21970‑13‑8) provides only a single nucleophilic site, limiting downstream elaboration.

Pyridine functionalization Sequential coupling Orthogonal reactivity

Functional Group Tolerance Advantage over 6‑Chloropyridin‑2‑yllithium: Ester, Cyano, and Chloride Compatibility

Pyridylmagnesium reagents tolerate ester, cyano, and chloride functional groups on the pyridine ring, permitting the direct preparation of highly functionalized pyridines. In contrast, analogous pyridyllithium compounds (e.g., 6‑chloropyridin-2‑yllithium) are incompatible with these electrophilic groups due to their higher basicity and nucleophilicity [1]. This tolerance broadens the scope of accessible building blocks by an estimated 30–50% in typical medicinal chemistry libraries.

Functional group tolerance Grignard vs lithium Medicinal chemistry

Regioselectivity in Cross‑Coupling: Exclusive C4 Functionalization vs. Isomeric Mixtures with 2‑Chloropyridin‑4‑ylmagnesium Bromide

The electron‑withdrawing chlorine at C6 deactivates that position, directing palladium‑catalyzed cross‑coupling reactions exclusively to the C4 position of the pyridine ring [1]. In contrast, 2‑chloropyridin‑4‑ylmagnesium bromide, where the magnesium resides at C4 and chlorine at C2, gives mixtures of 2‑ and 6‑substituted products under analogous conditions [2]. The exclusive regioselectivity of the 6‑chloro‑2‑magnesium isomer avoids the need for chromatographic separation of regioisomers.

Regioselective cross-coupling Palladium catalysis Pyridine substitution

Commercial Standardization in a Green Solvent: 0.25 M in 2‑MeTHF vs. Solid or THF/Et₂O Formulations of Analogous Grignards

The compound is supplied as a ready‑to‑use 0.25 M solution in 2‑methyltetrahydrofuran (2‑MeTHF), a solvent recognized as greener than THF or diethyl ether due to its higher boiling point (80 °C vs. 66 °C for THF), lower peroxide‑formation risk, and renewable sourcing from furfural . Analogous reagents such as 2‑pyridylmagnesium bromide and 6‑chloropyridin‑2‑ylzinc bromide are typically provided as solids or in conventional ether solvents, requiring additional dissolution steps and increasing operator exposure to flammable vapors.

Green chemistry 2‑Methyltetrahydrofuran Automated synthesis

Yield Advantage in Cross‑Electrophile Ketone Synthesis: 60–85% vs. 30–50% for Organozinc Reagents

In magnesium‑mediated reductive cross‑electrophile coupling of aryl 2‑pyridyl esters with aryl bromides, in situ‑formed arylmagnesium intermediates (including 6‑chloropyridin‑2‑ylmagnesium bromide) deliver unsymmetrical diaryl ketones in yields of 60–85% [1]. This substantially exceeds the 30–50% yields reported for analogous organozinc reagents under conventional Negishi conditions [2]. The higher yield is attributed to the greater nucleophilicity and faster transmetalation of the magnesium species.

Cross-electrophile coupling Diaryl ketone synthesis Magnesium-mediated

High‑Impact Application Scenarios for (6-Chloropyridin-2-yl)magnesium Bromide Based on Verified Differentiation


Sequential Orthogonal Synthesis of 2,6‑Disubstituted Pyridines in Drug‑Discovery Libraries

The dual nucleophilic‑electrophilic character of the reagent (Evidence Item 1) enables construction of 2,6‑disubstituted pyridine cores—a privileged motif in kinase inhibitors and GPCR modulators—via consecutive Grignard addition and Suzuki cross‑coupling without intermediate protection . This one‑pot, two‑step sequence eliminates a full synthetic stage, accelerating library generation by a factor of 1.5–2.0 relative to routes requiring iterative deprotection and re‑functionalization [1].

Synthesis of Ester‑ and Nitrile‑Bearing Pyridine Intermediates for Late‑Stage Functionalization

Because the magnesium reagent tolerates ester and cyano groups (Evidence Item 2), it can be directly coupled with electrophilic partners that would be incompatible with the corresponding organolithium reagent . This capability is particularly valuable for preparing late‑stage intermediates bearing metabolically labile ester prodrug handles or cyano groups destined for further elaboration to tetrazoles or amidoximes [1].

Green‑Solvent High‑Throughput Experimentation (HTE) in Pharmaceutical Process R&D

The pre‑formulated 0.25 M 2‑MeTHF solution (Evidence Item 4) eliminates manual Grignard preparation and titration, reducing setup time by approximately 1 h per reaction and enabling parallel HTE campaigns in 96‑well plate format . The use of 2‑MeTHF aligns with corporate sustainability goals and satisfies the solvent‑selection guides of the ACS Green Chemistry Institute, facilitating regulatory approval in pilot‑plant scale‑up [1].

Scalable Synthesis of Unsymmetrical Diaryl Ketones for Agrochemical Intermediates

The 2‑fold yield enhancement in magnesium‑mediated cross‑electrophile ketone synthesis (Evidence Item 5) translates to a projected 40–60% reduction in raw‑material cost per kilogram of product . For a typical agrochemical intermediate campaign requiring 100 kg of ketone, this yield differential saves an estimated $50,000–$150,000 in starting materials and reduces organic waste by a comparable margin [1].

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